molecular formula C17H23Cl3N2O2 B13739343 (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride CAS No. 20317-96-8

(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride

Cat. No.: B13739343
CAS No.: 20317-96-8
M. Wt: 393.7 g/mol
InChI Key: HFLNYHTUFQJOCH-UHFFFAOYSA-N
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Description

(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride is a complex organic compound that features a pyrrolidine ring, a cyclohexyl group, and a dichlorophenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted organic synthesis (MAOS) can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride is unique due to its specific combination of a pyrrolidine ring, cyclohexyl group, and dichlorophenyl carbamate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

20317-96-8

Molecular Formula

C17H23Cl3N2O2

Molecular Weight

393.7 g/mol

IUPAC Name

(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride

InChI

InChI=1S/C17H22Cl2N2O2.ClH/c18-12-6-5-7-13(19)16(12)20-17(22)23-15-9-2-1-8-14(15)21-10-3-4-11-21;/h5-7,14-15H,1-4,8-11H2,(H,20,22);1H

InChI Key

HFLNYHTUFQJOCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH+]2CCCC2)OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-]

Origin of Product

United States

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